2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

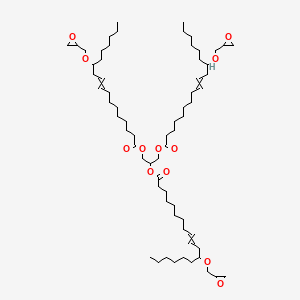

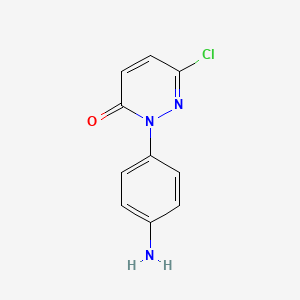

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4ClF3N2 . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 2-chloro-5-trifluoromethyl-benzonitrile, a related compound, has been reported via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a chloro group, and a trifluoromethyl group . The vibrations of the C≡N bond are an important aspect of its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor in the synthesis of bicalutamide, a medication used in the treatment of prostate cancer. The synthesis process involves bromination, Grignard reaction, cyanidation, and amination, emphasizing an environmentally friendly approach (Zhang Tong-bin, 2012). Similarly, it has been used in the creation of androgen receptor antagonists like MDV3100, showcasing its significance in developing treatments for hormone-related conditions (Li Zhi-yu, 2012).

Analytical Chemistry and Spectroscopy

In the field of analytical chemistry, density functional theory (DFT) calculations have been applied to study the vibrational spectra of 2-amino-5-chloro benzonitrile (ACB). This study aids in understanding the molecule's behavior through Fourier transform infrared (FTIR) and Raman spectroscopy, providing insight into its structural and electronic properties (V. Krishnakumar & S. Dheivamalar, 2008).

Organic Chemistry and Synthesis

The compound is used in various organic synthesis processes. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its subsequent conversion into 4H-1,4-benzothiazines and their sulfones illustrates the compound's utility in creating complex organic structures. These processes involve hydrolytic cleavage and oxidative cyclization, highlighting its versatility in organic synthesis (L. Thomas, A. Gupta, & Vandana Gupta, 2003).

Solar Energy Materials

In the realm of renewable energy, this compound has been explored as an additive in polymer solar cells. A study demonstrated that incorporating this compound in polymer solar cells with P3HT:PCBMblend films increased power conversion efficiency due to enhanced short circuit current and fill factor. This showcases its potential in improving the efficiency of solar energy materials (Seonju Jeong, Sungho Woo, H. Lyu, Y. Han, 2011).

Materials Science

In materials science, the compound has been used in the synthesis of polyimides, which are known for their thermal stability. A study explored the preparation of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines and various dianhydrides. This research highlights its role in developing advanced materials with desirable thermal and surface properties (Qianqian Bu, Shujiang Zhang, Hui Li, Yan-feng Li, Chenliang Gong, Fengchun Yang, 2011).

Chemical Engineering and Process Development

The compound has been involved in chemical process development, such as the scale-up of reactions. For example, the scale-up and safety evaluation of a Sandmeyer reaction for producing 2-chloro-5-trifluoromethyl-benzonitrile from 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide illustrates its application in industrial chemical processes. This highlights its importance in facilitating safer and more efficient chemical production methods (Martin Anker Nielsen, M. K. Nielsen, T. Pittelkow, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBLBZKGAATRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)

![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)